
4-(4-Bromophenyl)-1,3-dithiole-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Bromophenyl)-1,3-dithiole-2-thione, also known as BPT, is a chemical compound that belongs to the dithiolethione family. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases.
作用机制
The mechanism of action of 4-(4-Bromophenyl)-1,3-dithiole-2-thione is not fully understood. However, it has been suggested that this compound exerts its anticancer effects by inducing oxidative stress, inhibiting cell proliferation, and promoting apoptosis in cancer cells. This compound also activates the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense mechanisms. In addition, this compound has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative damage. This compound also reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various diseases. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity, which are important factors in the development of diabetes.
实验室实验的优点和局限性
4-(4-Bromophenyl)-1,3-dithiole-2-thione has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. This compound also exhibits potent anticancer, anti-inflammatory, and antidiabetic effects, making it a promising candidate for further research. However, this compound has some limitations. It is insoluble in water and requires the use of organic solvents for experiments. This compound also has poor bioavailability, which may limit its therapeutic potential.
未来方向
There are several future directions for research on 4-(4-Bromophenyl)-1,3-dithiole-2-thione. One area of research is to investigate the potential of this compound as a chemopreventive agent. Another area of research is to explore the use of this compound in combination with other anticancer drugs to enhance their efficacy. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to improve its bioavailability. Overall, this compound has great potential for the development of novel therapeutics for various diseases.
Conclusion:
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential therapeutic applications. Its synthesis method is relatively simple, and it exhibits potent anticancer, anti-inflammatory, and antidiabetic effects. This compound has several advantages for lab experiments, but also has some limitations. Further research is needed to explore the full potential of this compound as a therapeutic agent and to improve its bioavailability.
合成方法
The synthesis of 4-(4-Bromophenyl)-1,3-dithiole-2-thione involves the reaction of 4-bromobenzyl chloride with sodium dithiocarbonate in the presence of a base. The reaction yields this compound as a yellow crystalline solid with a melting point of 237-239°C. The purity of the compound can be confirmed by NMR and IR spectroscopy.
科学研究应用
4-(4-Bromophenyl)-1,3-dithiole-2-thione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer properties by inducing cell death in various cancer cell lines, including breast, lung, prostate, and colon cancer cells. This compound also has anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, this compound has been shown to have antidiabetic effects by improving insulin sensitivity and reducing blood glucose levels.
属性
IUPAC Name |
4-(4-bromophenyl)-1,3-dithiole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrS3/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFXVUTTZFCRGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=S)S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[[[4-[(3S,4R)-3-(dimethylamino)-4-methoxypyrrolidin-1-yl]pyrimidin-2-yl]amino]methyl]-N,N-dimethylpyridine-2-carboxamide](/img/structure/B7440735.png)
![7-[[[4-[(3S,4R)-3-(dimethylamino)-4-methoxypyrrolidin-1-yl]pyrimidin-2-yl]amino]methyl]-1H-quinolin-4-one](/img/structure/B7440748.png)
![4-[(3S,4R)-3-(dimethylamino)-4-methoxypyrrolidin-1-yl]-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)pyrimidin-2-amine](/img/structure/B7440751.png)
![(3R,5R)-5-[(dimethylamino)methyl]-1-[6-[[3-(imidazol-1-ylmethyl)cyclobutyl]amino]pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B7440754.png)
![3-[3-cyclopropyl-1-(2-methyl-4H-furo[3,2-b]pyrrole-5-carbonyl)pyrrolidin-2-yl]-4-methyl-1H-1,2,4-triazol-5-one](/img/structure/B7440760.png)
![N-(5-benzyl-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl)-2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetamide](/img/structure/B7440772.png)
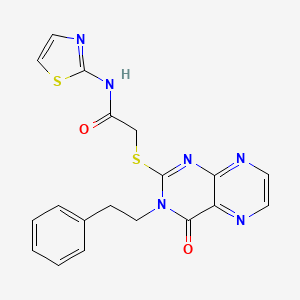
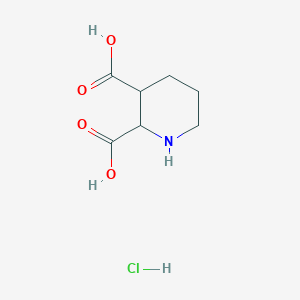
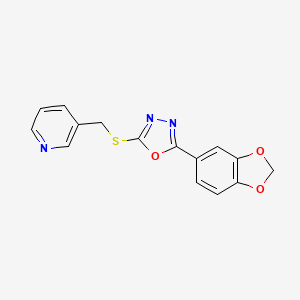
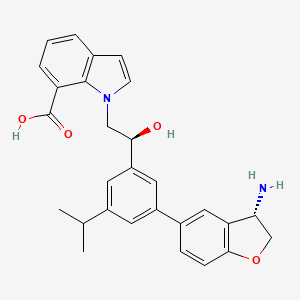
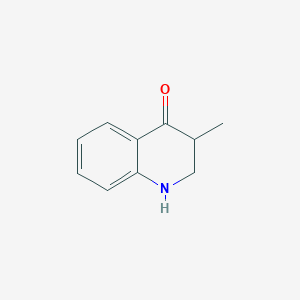

![2-chloro-1-[(3R)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone](/img/structure/B7440851.png)
![N-[(1-benzylpiperidin-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B7440856.png)